molecular formula C21H16Cl2N2O3S B2683440 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 303996-23-8

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2683440
CAS No.: 303996-23-8
M. Wt: 447.33
InChI Key: UEUIRMCVLYHOOZ-WYMPLXKRSA-N
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Description

This compound features a benzylsulfanyl group at the 4-position, a nitro group at the 3-position of the benzene ring, and an O-(2,4-dichlorobenzyl)oxime moiety. Its molecular formula is C₂₁H₁₆Cl₂N₂O₃S (based on structural analysis and related compounds in ).

Properties

IUPAC Name

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c22-18-8-7-17(19(23)11-18)13-28-24-12-16-6-9-21(20(10-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIRMCVLYHOOZ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde, which is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine to form the final oxime product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is studied for potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzylsulfanyl group may also contribute to its biological activity by interacting with proteins or enzymes, disrupting their normal function. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogues include:

  • Sulfanyl Group Modifications: 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (): Replacing the benzylsulfanyl with a 4-methylphenylsulfanyl group reduces steric bulk and molecular weight (C₁₅H₁₄N₂O₃S, 302.35 g/mol vs. ~450 g/mol for the target compound). This may lower logP and alter pharmacokinetics .
  • Oxime Group Variations: Oxiconazole Nitrate (): Contains an imidazole ring and O-(2,4-dichlorobenzyl)oxime but lacks the nitro and sulfanyl groups. It is a clinically used antifungal agent (C₁₈H₁₃Cl₄N₃O·HNO₃, 492.14 g/mol), demonstrating the therapeutic relevance of dichlorobenzyl oximes . 3-Nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (): The 2,6-dichloro substitution (vs. 2,4-dichloro in the target compound) may reduce steric hindrance, affecting target binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound C₂₁H₁₆Cl₂N₂O₃S ~450 Benzylsulfanyl, 2,4-dichlorobenzyl ~4.2
4-[(4-Methylphenyl)sulfanyl]-analogue (Ev4) C₁₅H₁₄N₂O₃S 302.35 4-Methylphenylsulfanyl, O-methyl ~2.8
Oxiconazole Nitrate (Ev3,9) C₁₈H₁₃Cl₄N₃O·HNO₃ 492.14 Imidazole, dichlorobenzyl ~3.5
3-Nitrobenzenecarbaldehyde O-(2,6-dichloro) (Ev12) C₁₄H₁₀Cl₂N₂O₃ 325.15 2,6-Dichlorobenzyl ~3.9

Research Findings and Gaps

  • E- vs. Z-Isomerism: For chromanone oximes, (E)-isomers showed superior anticonvulsant activity (). The target compound’s isomerism remains unstudied but could critically influence efficacy .
  • Synthetic Accessibility : The benzylsulfanyl group is synthetically versatile (), allowing for rapid analogue generation. However, nitro groups may complicate stability under basic conditions .

Biological Activity

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime, with the chemical formula C21_{21}H16_{16}Cl2_2N2_2O3_3S and CAS number 303996-23-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC21_{21}H16_{16}Cl2_2N2_2O3_3S
Molar Mass447.34 g/mol
SynonymsBenzaldehyde, 3-nitro-4-[(phenylmethyl)thio]-, O-[(2,4-dichlorophenyl)methyl]oxime

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the nitro group, which is known for its diverse pharmacological properties. Nitro compounds often exhibit activities such as:

  • Antimicrobial : Effective against various bacterial strains including H. pylori and M. tuberculosis.
  • Antineoplastic : Potential in cancer treatment due to their ability to induce apoptosis in malignant cells.
  • Antihypertensive : May play a role in managing blood pressure through vasodilatory effects.
  • Antiparasitic : Effective against certain parasites, contributing to its relevance in treating infectious diseases.

The nitro group (NO2-NO_2) is crucial for the biological activity of the compound. It participates in redox reactions within cells, leading to the generation of reactive oxygen species (ROS), which can be toxic to both bacteria and eukaryotic cells. This dual role positions nitro compounds as both potential therapeutic agents and toxicants, depending on their concentration and context of use.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted that nitro compounds similar to this oxime exhibited significant antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involved disruption of bacterial cell wall synthesis and interference with DNA replication processes .
  • Anticancer Properties : Research indicated that derivatives of nitrobenzaldehyde compounds demonstrated cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in treated cells .
  • Vasodilatory Effects : A recent investigation into the vasodilatory properties of nitro compounds revealed that they could effectively lower blood pressure in hypertensive models by relaxing vascular smooth muscles through nitric oxide (NO) release .

Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
AntimicrobialHighTreatment of bacterial infections
AnticancerModerate to HighDevelopment of anticancer therapies
AntihypertensiveModerateManagement of hypertension
AntiparasiticEmergingTreatment for parasitic infections

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